molecular formula C16H13Cl2NO5 B4071699 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid

Cat. No.: B4071699
M. Wt: 370.2 g/mol
InChI Key: HLOXGOOXKATKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a propanoyl group, and a hydroxybenzoic acid moiety. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid typically involves the esterification of 2,4-dichlorophenol with propanoic acid under alkaline conditions. Common catalysts used in this reaction include triethylamine or potassium carbonate. The reaction proceeds through the formation of an ester intermediate, which is then subjected to further reactions to introduce the amino and hydroxybenzoic acid groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: This compound shares a similar dichlorophenoxy group but lacks the amino and hydroxybenzoic acid moieties.

    Dichloroprop-P:

Uniqueness

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)propanoylamino]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO5/c1-8(24-14-5-2-9(17)6-12(14)18)15(21)19-13-4-3-10(20)7-11(13)16(22)23/h2-8,20H,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOXGOOXKATKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)O)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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